N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide
Description
This compound features a sulfanylacetamide scaffold with a 2-methylphenyl substituent on the amide nitrogen and a fused 12-oxa-1,3-diazatetraphen heterocyclic system.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(14-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O2S/c1-19-9-5-8-14-25(19)31-27(34)18-36-30-24-17-23-22-13-7-6-10-20(22)15-16-26(23)35-29(24)32-28(33-30)21-11-3-2-4-12-21/h2-16H,17-18H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIFSFWSYPVZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC5=CC=CC=C45)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide is a compound with the molecular formula C30H23N3O2S and a molecular weight of 489.59 g/mol. It is characterized by its potential biological activities, particularly in pharmacological applications. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the core structure followed by functional group modifications. The compound's purity is generally around 95%, making it suitable for research applications.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C30H23N3O2S |
| Molecular Weight | 489.59 g/mol |
| IUPAC Name | N-(2-methylphenyl)-2-[(14-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl)sulfanyl]acetamide |
Anticonvulsant Activity
Research has indicated that compounds similar to this compound may exhibit anticonvulsant properties. A study involving various derivatives of N-substituted acetamides showed significant anticonvulsant activity when tested in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .
Key Findings:
- Activity in MES Test: Compounds with similar structures demonstrated varying degrees of protection against seizures induced by electrical stimulation.
- Dose Dependency: Effective doses ranged from 100 mg/kg to 300 mg/kg depending on the specific derivative and timing of administration.
- SAR Analysis: Structure–activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant activity.
Binding Affinity Studies
Binding studies have been conducted to evaluate the interaction of this compound with various targets, including neuronal voltage-sensitive sodium channels. These studies are crucial for understanding the mechanism of action and potential therapeutic applications .
Case Studies
- Case Study on Anticonvulsant Efficacy:
- A specific derivative was tested for its efficacy in preventing seizures in a rat model using both MES and PTZ tests.
- Results indicated that certain derivatives were effective at lower doses compared to existing anticonvulsants like phenytoin.
| Compound | MES Efficacy (mg/kg) | PTZ Efficacy (mg/kg) |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | 300 |
| N-(3-trifluoromethyl)anilide derivative | 300 | Not tested |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural differences and similarities with select analogs:
Key Observations:
- Heterocyclic Complexity : The target compound’s 12-oxa-1,3-diazatetraphen core is more rigid and aromatic than the smaller oxadiazole or triazole rings in analogs like 8e or VUAA-1. This may enhance π-π stacking interactions in biological targets but reduce solubility .
- Substituent Effects : The 2-methylphenyl group on the acetamide nitrogen is shared with 8e and 7a. Halogenated substituents (e.g., 5-chloro in 8t) or fluorobenzyl groups (Compound 38) correlate with improved antibacterial or enzyme inhibition activities .
- Molecular Weight : Analogs with simpler cores (e.g., 8e: 378 g/mol) are lighter than the target compound, suggesting the latter may face challenges in bioavailability.
Enzyme Inhibition
Compounds like 8e and 8t inhibit lipoxygenase (LOX) and cholinesterases, likely due to the electron-deficient oxadiazole core interacting with catalytic residues. The target compound’s fused heterocycle could enhance binding affinity but requires experimental validation .
Antimicrobial Activity
Triazole-based analogs (e.g., Compound 38) exhibit MIC values as low as 16 µg/mL against E. coli. The fluorine atom in Compound 38 enhances membrane penetration, a feature absent in the target compound .
Receptor Modulation
VUAA-1 and OLC-12 act as Orco agonists, leveraging triazole-pyridine interactions. The target compound’s larger heterocycle may sterically hinder receptor binding but could offer selectivity in other targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
